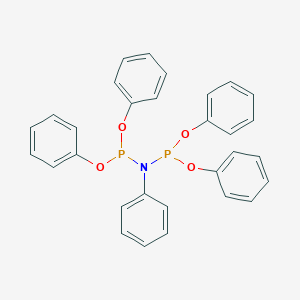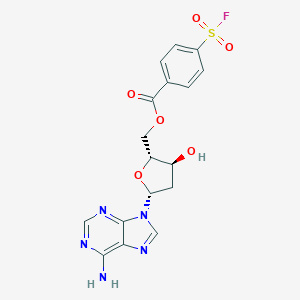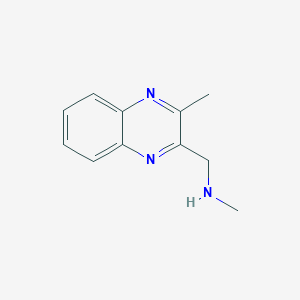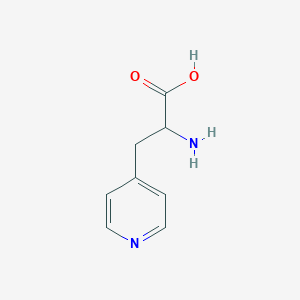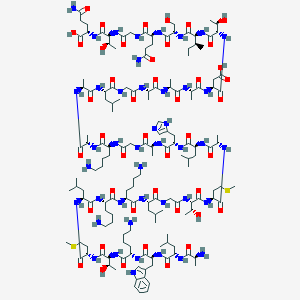
Dermaseptine
Vue d'ensemble
Description
Dermaseptins are a family of antimicrobial peptides isolated from the skin secretions of Hylid frogs, particularly from the Agalychnis and Phyllomedusa families . These peptides are known for their broad-spectrum antimicrobial activity against bacteria, parasites, protozoa, and viruses . Dermaseptins are characterized by their α-helical structure and polycationic nature, which contribute to their ability to interact with microbial membranes .
Applications De Recherche Scientifique
Dermaseptins have a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Dermaseptin, also known as Dermaseptin S, is a group of α-helical shaped polycationic peptides isolated from Hylid frogs . It exhibits antimicrobial effects against bacteria, parasites, protozoa, and viruses in vitro . In addition to its antimicrobial properties, Dermaseptin shows activity against several human cancer types , making it a potential anticancer peptide as well .
Mode of Action
Dermaseptin’s mode of action is primarily through direct interactions with the lipid membrane surrounding the target cells, causing its permeabilization and cell lysis . It accumulates rapidly at the cytoplasmic membranes and enters the cytoplasm and the nucleus . In sensitive human tumor cells, Dermaseptin is found packed in vesicles at the cell membrane .
Biochemical Pathways
Dermaseptin’s anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway plays a crucial role in programmed cell death, and its modulation can significantly impact the growth and survival of cancer cells .
Pharmacokinetics
It’s known that dermaseptin is part of the skin secretions of several hylid frogs . More research is needed to fully understand Dermaseptin’s ADME properties and their impact on bioavailability.
Result of Action
Dermaseptin exhibits a broad-spectrum of anticancer activities against several cancer cell lines . It has been shown to inhibit the growth of prostatic adenocarcinomas and some pancreatic cancer cell lines . Furthermore, it has been observed to cause significant morphological changes on the surface of treated bacteria .
Action Environment
It’s worth noting that dermaseptin is derived from the skin secretions of hylid frogs, suggesting that it may be adapted to function effectively in diverse and challenging environments .
Analyse Biochimique
Biochemical Properties
Dermaseptin interacts with various biomolecules due to its polycationic nature . The sequence of Dermaseptin varies greatly, but due to the presence of lysine residues, all are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane .
Cellular Effects
Dermaseptin has been found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . It also shows activity against several human cancer types . For example, Dermaseptin B2 shows a dose-dependent growth inhibition of prostatic adenocarcinomas .
Molecular Mechanism
Dermaseptin exerts its effects at the molecular level through various mechanisms. Both Dermaseptin and its synthetic analogue named peptide 14V5K employ a membrane-targeting mechanism to kill Escherichia coli . The most important results show that their oncolytic mechanisms include induction of necrosis via cell membrane lysis, initiation of apoptosis via mitochondrial membrane rupture, and non-membranolytic modes of action .
Dosage Effects in Animal Models
The effects of Dermaseptin vary with different dosages in animal models. Detailed studies on threshold effects and toxic or adverse effects at high doses are yet to be conducted .
Metabolic Pathways
Dermaseptin B2’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway significantly promotes cell proliferation, inhibits autophagy, and enhances cellular metabolism in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dermaseptins can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of dermaseptins involves recombinant DNA technology. The genes encoding dermaseptins are cloned into suitable expression vectors and introduced into host cells, such as Escherichia coli or yeast. The expressed peptides are then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Dermaseptins primarily undergo interactions with microbial membranes, leading to membrane disruption. They do not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, their activity is based on their ability to form pores in microbial membranes, leading to cell lysis .
Common Reagents and Conditions: The primary reagents involved in the synthesis of dermaseptins are amino acids, coupling agents like DIC and HOBt, and deprotection agents like TFA. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products: The major products of dermaseptin interactions are disrupted microbial cells. The peptides form pores in the microbial membranes, leading to leakage of cellular contents and eventual cell death .
Comparaison Avec Des Composés Similaires
Dermaseptins are unique due to their broad-spectrum antimicrobial activity and low cytotoxicity to mammalian cells. Similar compounds include:
Magainins: Antimicrobial peptides from the skin of the African clawed frog, Xenopus laevis.
Defensins: A family of antimicrobial peptides found in plants, insects, and mammals.
Dermaseptins are distinguished by their higher potency and broader spectrum of activity compared to these similar compounds .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-CTKMSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136212-91-4 | |
| Record name | Dermaseptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


